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molecular formula C17H21NO5 B1317698 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate CAS No. 31696-09-0

1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate

Cat. No. B1317698
M. Wt: 319.4 g/mol
InChI Key: YMPFJXQFTCDJOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08691804B2

Procedure details

To a suspension of benzyl 4-oxo-1-piperazinecarboxylate (11.7 g, 50.3 mmol) in diethyl ether (100 ml) at −78° C. was added ethyl diazoacetate (6.84 ml, 65.3 mmol) followed by BF3.OEt2 (6.30 ml, 50.3 mmol). After 1 hour the reaction was raised to room temperature giving a clear yellow solution. A saturated aqueous solution of K2CO3 was added dropwise until no further gas evolution was observed. The organic layer was separated and washed with saturated aqueous K2CO3 (2×50 ml), dried (MgSO4), filtered and concentrated giving the title product as yellow oil (16.5 g, quant. yield). The product was used without further purification.
Name
benzyl 4-oxo-1-piperazinecarboxylate
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.84 mL
Type
reactant
Reaction Step Two
Quantity
6.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[N:7]([C:8]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:9])[CH2:6][CH2:5][N+](=O)[CH2:2]1.[N+](=[CH:20][C:21]([O:23][CH2:24][CH3:25])=[O:22])=[N-].B(F)(F)F.C[CH2:31][O:32]CC.C([O-])([O-])=O.[K+].[K+]>C(OCC)C>[O:32]=[C:31]1[CH2:5][CH2:6][N:7]([C:8]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:9])[CH2:1][CH2:2][CH:20]1[C:21]([O:23][CH2:24][CH3:25])=[O:22] |f:2.3,4.5.6|

Inputs

Step One
Name
benzyl 4-oxo-1-piperazinecarboxylate
Quantity
11.7 g
Type
reactant
Smiles
C1C[N+](=O)CCN1C(=O)OCC2=CC=CC=C2
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
6.84 mL
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Step Three
Name
Quantity
6.3 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
giving a clear yellow solution
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated aqueous K2CO3 (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
O=C1C(CCN(CC1)C(=O)OCC1=CC=CC=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 g
YIELD: CALCULATEDPERCENTYIELD 102.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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